

An In-depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanone

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Compound of Interest

Compound Name:	3-((Benzyloxy)methyl)cyclobutanone
Cat. No.:	B069143

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-((benzyloxy)methyl)cyclobutanone**, a key intermediate in organic synthesis and pharmaceutical development.

Core Chemical Properties

3-((Benzyloxy)methyl)cyclobutanone is an organic compound featuring a four-membered cyclobutanone ring.^[1] The presence of a benzyloxy group provides a site for further functionalization, making it a valuable building block in the synthesis of more complex molecules.^[1]

Table 1: Physicochemical Properties of **3-((benzyloxy)methyl)cyclobutanone**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O ₂	[2][3][4]
Molecular Weight	190.24 g/mol	[2][3][4]
CAS Number	172324-67-3	[2][4][5]
IUPAC Name	3-(phenylmethoxymethyl)cyclobutanone	[2]
Density	1.105 g/cm ³ (Predicted)	[6][7]
Boiling Point	295.1 °C at 760 mmHg (Predicted)	[6][7]
Flash Point	127.7 °C	[6]
Refractive Index	1.541	[6]
LogP	2.18230	[6]
Polar Surface Area	26.3 Å ²	[2]

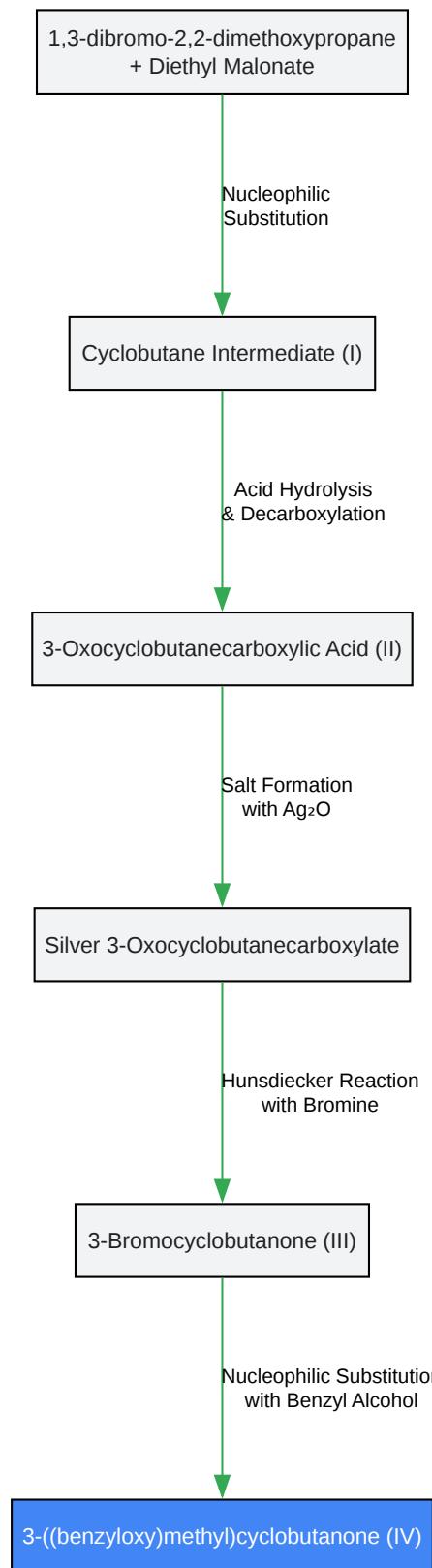
Table 2: Spectroscopic Data for **3-((benzyloxy)methyl)cyclobutanone**

Spectroscopy	Data	Reference
¹ H NMR	Spectrum available	
InChI	InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2	
SMILES	O=C1CC(COCC2=CC=CC=C2)C1	[8][9]

Synthesis and Reactivity

The synthesis of **3-((benzyloxy)methyl)cyclobutanone** can be achieved through various synthetic routes. One patented method involves a multi-step process starting from 1,3-dibromo-

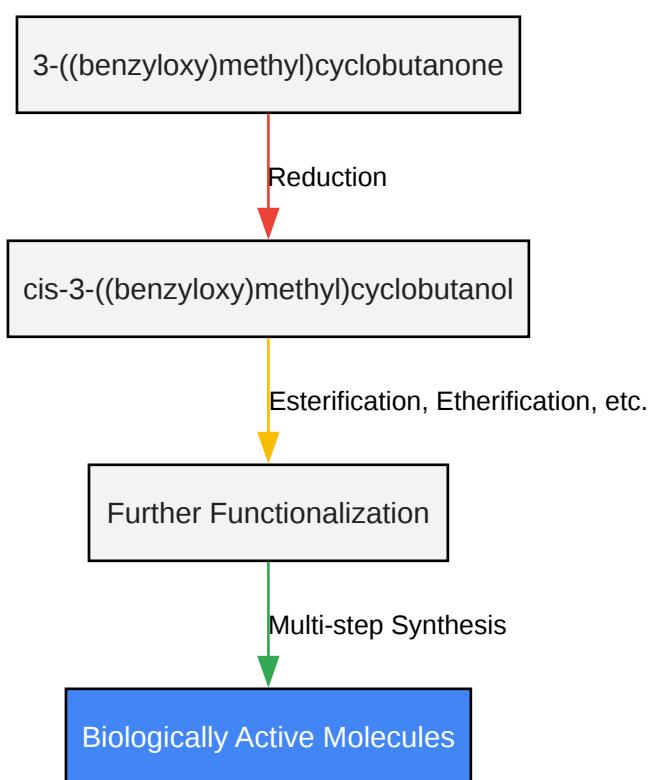
2,2-dimethoxypropane and diethyl malonate. This highlights its accessibility for laboratory and potential industrial-scale production.



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A generalized synthetic workflow for **3-((benzyloxy)methyl)cyclobutanone**.

The reactivity of **3-((benzyloxy)methyl)cyclobutanone** is dominated by its ketone functional group, which readily undergoes nucleophilic addition reactions.^[1] A key reaction is its reduction to the corresponding alcohol, *cis*-3-[(benzyloxymethyl)cyclobutanol], which can serve as a precursor for further elaboration in drug synthesis.^[3]

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Logical relationship for the utility of the target compound in synthesis.

Experimental Protocols

A. Synthesis of *cis*-3-[(benzyloxymethyl)cyclobutanol] from **3-((benzyloxy)methyl)cyclobutanone**^[3]

This protocol details the reduction of the ketone to an alcohol.

- Reaction Setup: A solution of **3-((benzyloxy)methyl)cyclobutanone** (1.166 g, 6.13 mmol) in anhydrous tetrahydrofuran is cooled to -70°C under an inert atmosphere.
- Addition of Reducing Agent: A 1M solution of L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (40 ml) is added dropwise, ensuring the internal temperature remains below -65°C.
- Reaction Progression: The reaction mixture is allowed to warm to room temperature over a period of 18 hours.
- Quenching: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (25 ml).
- Oxidation of Boron Species: The mixture is cooled to 5°C, and a 30% aqueous solution of hydrogen peroxide (4 ml) is added dropwise, maintaining the temperature below 10°C.
- Extraction: The product is extracted from the aqueous layer with ethyl acetate (50 ml). The combined organic phases are washed with brine (30 ml).
- Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a 25-50% ethyl acetate in pentane gradient to yield the final product as a colorless oil.

Applications in Drug Development

The cyclobutanone moiety is a "bioisostere" for various functional groups and has been incorporated into molecules with potential therapeutic applications, including as inhibitors of enzymes like diaminopimelate desuccinylase (DapE), a target for new antibiotics. While **3-((benzyloxy)methyl)cyclobutanone** itself is not a therapeutic agent, its structural motifs are of significant interest. The benzyloxy group can be deprotected to reveal a primary alcohol, providing a handle for the introduction of diverse functionalities, making it a versatile intermediate in the synthesis of pharmaceutical compounds.^[1]

Safety and Handling

3-((benzyloxy)methyl)cyclobutanone is associated with several hazard classifications:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6] In case of exposure, it is crucial to seek fresh air, wash the affected skin area thoroughly with soap and water, and rinse eyes with running water.[6] Immediate medical attention should be sought if the compound is ingested or if irritation persists.[6]

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